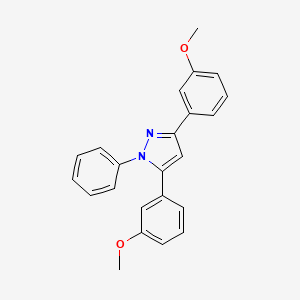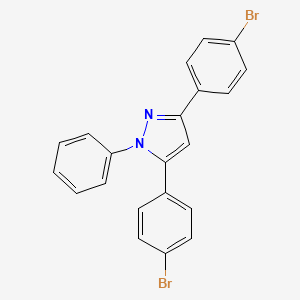![molecular formula C21H24N4O2 B10919367 6-cyclopropyl-N-[1-(4-methoxyphenyl)propyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919367.png)
6-cyclopropyl-N-[1-(4-methoxyphenyl)propyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CYCLOPROPYL-N~4~-[1-(4-METHOXYPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxyphenyl group, and a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-[1-(4-METHOXYPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyridine derivative and a hydrazine derivative, under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, which involves the addition of a cyclopropylcarbene to an appropriate double bond in the pyrazolopyridine core.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the methoxyphenyl group with a halogenated pyrazolopyridine intermediate in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, which involves the reaction of a carboxylic acid derivative with an amine derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N~4~-[1-(4-METHOXYPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
6-CYCLOPROPYL-N~4~-[1-(4-METHOXYPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may have applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Biological Research: The compound can be used as a tool to study biological processes and pathways, particularly those involving pyrazolopyridine derivatives.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as electronic or optical materials.
Chemical Biology: The compound can be used to probe the function of specific proteins or enzymes, providing insights into their roles in cellular processes.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-[1-(4-METHOXYPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridine Derivatives: Compounds with similar pyrazolopyridine cores, such as 1H-pyrazolo[3,4-b]pyridine-4-carboxamide derivatives.
Cyclopropyl-Containing Compounds: Compounds with cyclopropyl groups, such as cyclopropylamines and cyclopropylcarboxamides.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups, such as 4-methoxyphenylacetic acid and 4-methoxyphenylhydrazine.
Uniqueness
6-CYCLOPROPYL-N~4~-[1-(4-METHOXYPHENYL)PROPYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of structural features, including the cyclopropyl group, methoxyphenyl group, and pyrazolopyridine core This combination imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C21H24N4O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-cyclopropyl-N-[1-(4-methoxyphenyl)propyl]-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H24N4O2/c1-4-18(13-7-9-15(27-3)10-8-13)24-21(26)16-11-19(14-5-6-14)23-20-17(16)12-22-25(20)2/h7-12,14,18H,4-6H2,1-3H3,(H,24,26) |
InChI Key |
XMIBGBYAXFGKTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=NC3=C2C=NN3C)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


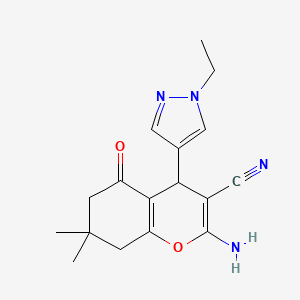
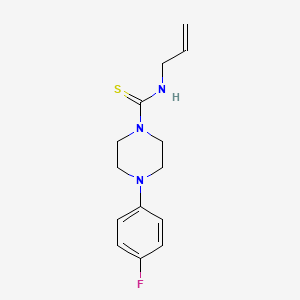
![(2E)-3-(1-methyl-1H-pyrazol-5-yl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B10919286.png)
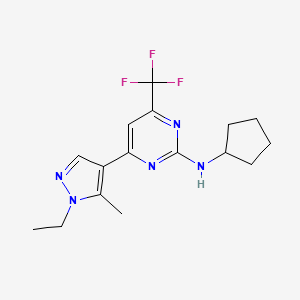
![7-(1-ethyl-1H-pyrazol-3-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10919295.png)
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-{4-[(6-chloropyridazin-3-yl)amino]phenyl}propanamide](/img/structure/B10919299.png)
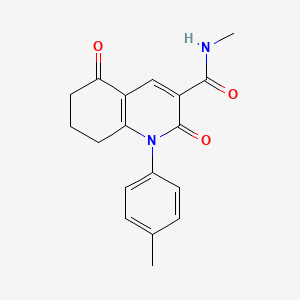

![Methyl 5-[4-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10919311.png)
![7-Cyclopropyl-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10919323.png)
![3-Chloro-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10919326.png)
![2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10919343.png)
